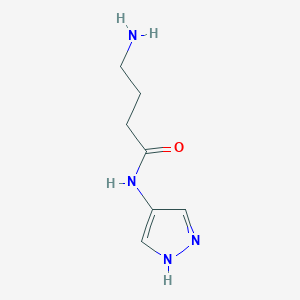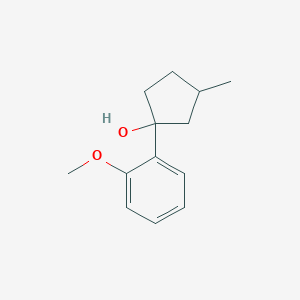
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is a synthetic organic compound with the molecular formula C9H5BrClFO3S and a molecular weight of 327.55 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a chromene backbone. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the chromene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under acidic conditions to introduce additional substituents onto the chromene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Functionalized Chromenes: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is primarily related to its ability to act as an electrophile. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-8-fluoro-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-bromo-8-fluoro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
6-chloro-8-fluoro-2H-chromene-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the combination of bromine, fluorine, and sulfonyl chloride functional groups on the chromene backbone. This unique combination imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and development .
Propriétés
Formule moléculaire |
C9H5BrClFO3S |
|---|---|
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClFO3S/c10-6-1-5-2-7(16(11,13)14)4-15-9(5)8(12)3-6/h1-3H,4H2 |
Clé InChI |
WJCAHUBIHSNNGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C(=CC(=C2)Br)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)

![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)


![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)

![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)
![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)


